![molecular formula C12H13NO2 B3072731 (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile CAS No. 1016867-26-7](/img/structure/B3072731.png)
(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile
Overview
Description
2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile, or “DMDBF-7-yloxy-acetonitrile” for short, is an organic compound composed of a benzofuran ring system, a dimethyl group, and an acetonitrile group. It is a versatile compound with a wide range of applications in scientific research and industrial processes. DMDBF-7-yloxy-acetonitrile is used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Anionic Cyclization and Electrosynthesis
- Anionic Cyclization: The cyclization of related compounds under phase-transfer conditions can lead to the formation of chromenes and benzofuranone derivatives, which are important in the synthesis of complex organic molecules (Zdrojewski, Musielak, & Jończyk, 2009).
- Electrosynthesis: The electrochemical reduction of related benzofuran compounds in acetonitrile can afford corresponding chromenes, demonstrating an efficient method for synthesizing structurally diverse molecules (Tsukayama, Utsumi, & Kunugi, 1995).
Reaction Mechanisms and Product Formation
- Reaktionen von Azirin: The reaction of certain azirines with salicylic acid hydrazide in acetonitrile leads to the formation of specific amidrazones and triazine derivatives, expanding the understanding of reaction mechanisms involving azirines (Chaloupka & Heimgartner, 1978).
- Carbosulfan Degradation: The study of carbosulfan degradation in aqueous phase with acetonitrile sheds light on the environmental behavior and degradation pathways of carbamate pesticides (Wei, Furrer, & Schulin, 2000).
Synthesis and Characterization of Complexes
- Synthesis of Heterocycles: The synthesis of new heterocycles with dicoordinated phosphorus from aminothiazolium bromides in acetonitrile highlights a route to novel phosphorus-containing compounds (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
- Formation of Benzazepines: The reaction of indoles with dimethyl acetylenedicarboxylate in acetonitrile leading to the formation of benzazepines and their derivatives provides insights into the synthetic versatility of indoles (Acheson, Bridson, & Cameron, 1972).
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-9-4-3-5-10(11(9)15-12)14-7-6-13/h3-5H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULTBXUQWQJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.